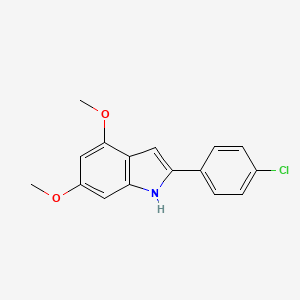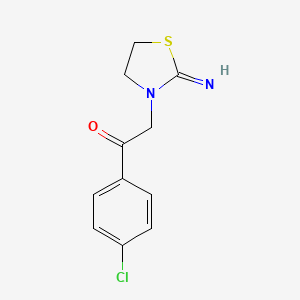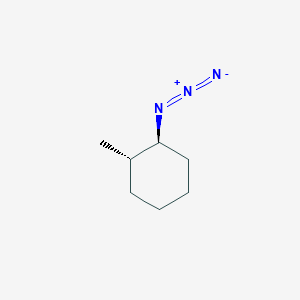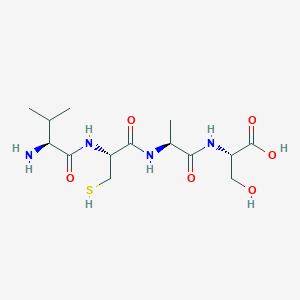
2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group, a phenylcarbamoyl group, and a phenylalanine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the reaction between benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported as an efficient method . This method offers advantages such as high yield, mild reaction conditions, and eco-friendly processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenylcarbamoyl group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrazine hydrate for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the phenylcarbamoyl group can produce amines.
Applications De Recherche Scientifique
2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine can be compared with other similar compounds such as:
2-Hydroxy-N-phenylacetamide: Shares similar structural features but differs in its pharmacological properties and applications.
Phenoxy acetamide derivatives: These compounds have been studied for their therapeutic potential and exhibit different reactivity and biological activities.
5-Chloro-2-hydroxy-N-phenylbenzamide derivatives: These compounds are known for their antimicrobial properties and are used in the development of new antibiotics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
827612-69-1 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2R)-3-(2-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-14-9-5-4-6-11(14)10-13(15(20)21)18-16(22)17-12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,20,21)(H2,17,18,22)/t13-/m1/s1 |
Clé InChI |
AFWAXINFHAQANO-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=CC=C2O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)

![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


